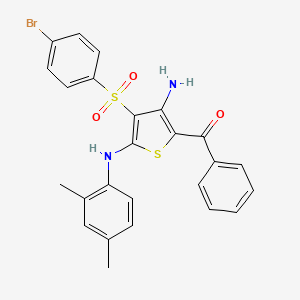

5-benzoyl-3-(4-bromobenzenesulfonyl)-N2-(2,4-dimethylphenyl)thiophene-2,4-diamine

Description

5-Benzoyl-3-(4-bromobenzenesulfonyl)-N2-(2,4-dimethylphenyl)thiophene-2,4-diamine is a structurally complex thiophene derivative featuring:

- A thiophene core substituted at positions 2 and 4 with amine groups.

- A 4-bromobenzenesulfonyl moiety at position 3, enhancing hydrophobicity and steric bulk.

- An N2-(2,4-dimethylphenyl) group, which may influence solubility and receptor-binding specificity.

This compound is hypothesized to exhibit pharmacological relevance due to its structural similarity to kinase inhibitors or sulfonamide-based therapeutics.

Properties

IUPAC Name |

[3-amino-4-(4-bromophenyl)sulfonyl-5-(2,4-dimethylanilino)thiophen-2-yl]-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21BrN2O3S2/c1-15-8-13-20(16(2)14-15)28-25-24(33(30,31)19-11-9-18(26)10-12-19)21(27)23(32-25)22(29)17-6-4-3-5-7-17/h3-14,28H,27H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUCRPTDLHYYLOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC2=C(C(=C(S2)C(=O)C3=CC=CC=C3)N)S(=O)(=O)C4=CC=C(C=C4)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21BrN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

541.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 5-benzoyl-3-(4-bromobenzenesulfonyl)-N2-(2,4-dimethylphenyl)thiophene-2,4-diamine is a member of the thiophene family, which has garnered attention in medicinal chemistry due to its diverse biological activities. The biological activity of thiophene derivatives includes antimicrobial, anticancer, anti-inflammatory, and analgesic properties. This article reviews the current understanding of the biological activity associated with this specific compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a thiophene ring substituted at various positions with functional groups that enhance its biological activity. The presence of the benzoyl and sulfonyl groups is believed to contribute to its pharmacological properties.

Antimicrobial Activity

Thiophene derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to 5-benzoyl-3-(4-bromobenzenesulfonyl)-N2-(2,4-dimethylphenyl)thiophene-2,4-diamine exhibit significant antibacterial effects against various pathogens.

- Study Findings : A study reported that thiophene-derived Schiff bases demonstrated potent antibacterial activity against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa . The metal complexes formed with these ligands often showed enhanced activity compared to their free counterparts.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 5 μg/mL |

| S. aureus | 3 μg/mL |

| P. aeruginosa | 7 μg/mL |

Anticancer Activity

Thiophene derivatives have also been investigated for their anticancer potential. The structural modifications in compounds like 5-benzoyl-3-(4-bromobenzenesulfonyl)-N2-(2,4-dimethylphenyl)thiophene-2,4-diamine can lead to significant cytotoxic effects on cancer cell lines.

- Case Study : Research has shown that similar thiophene compounds exhibit cytotoxicity against human ovarian cancer cells (MCF-7) with IC50 values ranging from 10 to 20 μM .

Anti-inflammatory and Analgesic Properties

The anti-inflammatory potential of thiophene derivatives has been documented through various pharmacological assays. Compounds in this class have been shown to reduce inflammation in animal models.

- Mechanism : The anti-inflammatory effects are often attributed to the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 .

Research Findings

Recent studies have highlighted the importance of structural features in enhancing the biological activity of thiophene derivatives:

- Metal Complexation : The formation of metal complexes with thiophene-based ligands has been shown to enhance antimicrobial efficacy significantly . For instance, metal complexes exhibited MIC values lower than those of free ligands.

- Structure-Activity Relationship (SAR) : Modifications in the thiophene ring and substituents can lead to variations in biological activity. For example, the introduction of different sulfonyl groups has been linked to increased potency against specific bacterial strains .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Table 2: Spectroscopic Signatures

Q & A

Basic: What are the recommended synthetic routes for 5-benzoyl-3-(4-bromobenzenesulfonyl)-N2-(2,4-dimethylphenyl)thiophene-2,4-diamine?

Answer:

The synthesis of this compound involves multi-step reactions, typically starting with functionalization of the thiophene core. A common approach includes:

Thiophene derivatization : Introduce the benzoyl and sulfonyl groups via electrophilic substitution or coupling reactions. For sulfonyl group attachment, 4-bromobenzenesulfonyl chloride can react with an amine or hydroxyl intermediate under basic conditions (e.g., pyridine or triethylamine) .

Amine substitution : The N2-(2,4-dimethylphenyl) group is introduced via nucleophilic aromatic substitution (NAS) or Buchwald-Hartwig amination, requiring palladium catalysts and ligands for C–N bond formation .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (using DCM/hexane) ensures purity. Validate intermediates via TLC and NMR .

Basic: How can the crystal structure of this compound be determined experimentally?

Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard:

Crystallization : Use solvent diffusion (e.g., DCM layered with hexane) to grow high-quality crystals.

Data collection : Employ a diffractometer (Mo/Kα radiation, λ = 0.71073 Å) at 100–150 K to minimize thermal motion.

Refinement : Use SHELXL (for small molecules) to solve and refine the structure. Key parameters include R-factor (<5%), bond length/angle deviations, and electron density maps .

Validation : Cross-check with CCDC databases to confirm novel structural features.

Advanced: How can contradictory spectral data (e.g., NMR vs. MS) be resolved during characterization?

Answer:

Contradictions often arise from impurities or dynamic effects:

NMR discrepancies :

- Dynamic exchange : Use variable-temperature NMR to identify tautomerism or rotational barriers (e.g., sulfonyl group rotation) .

- Impurity peaks : Compare with HPLC-MS; isolate via prep-TLC if needed.

Mass spectrometry mismatches :

- Ionization issues : Test ESI vs. MALDI; adjust matrix/solvent (e.g., add sodium acetate for adduct formation).

- Fragmentation patterns : Perform HRMS (High-Resolution MS) to distinguish isobaric species .

Cross-validate : Use IR to confirm functional groups (e.g., sulfonyl S=O stretch at ~1350 cm⁻¹) .

Advanced: What strategies optimize yield in the sulfonylation step of this compound?

Answer:

Key factors include:

Reagent selection : Use 4-bromobenzenesulfonyl chloride in excess (1.2–1.5 eq.) to drive the reaction.

Solvent/base system : DCM or THF with pyridine (as base and solvent) minimizes side reactions (e.g., hydrolysis) .

Temperature control : Maintain 0–5°C during sulfonyl chloride addition to prevent exothermic decomposition.

Workup : Quench with ice-cold water, extract with ethyl acetate, and dry over MgSO₄. Monitor via TLC (Rf ~0.4 in 3:7 EtOAc/hexane) .

Advanced: How can computational modeling predict the pharmacological activity of this compound?

Answer:

Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinase enzymes).

- Preparation : Optimize the compound’s geometry with Gaussian (DFT/B3LYP/6-31G*) .

- Target selection : Prioritize receptors with known affinity for bromophenyl or thiophene motifs (e.g., antimicrobial targets ).

ADMET prediction : SwissADME or pkCSM estimates bioavailability, CYP450 interactions, and toxicity.

Validate experimentally : Compare docking scores with in vitro assays (e.g., MIC for antimicrobial activity) .

Basic: What analytical techniques confirm the purity of this compound?

Answer:

HPLC : Use a C18 column (acetonitrile/water gradient, UV detection at 254 nm). Purity >95% is acceptable for biological testing .

Elemental analysis : Match C, H, N, S percentages to theoretical values (deviation <0.4%).

Melting point : Sharp range (1–2°C) indicates homogeneity. Compare with literature if available .

Advanced: How does the electronic nature of the 4-bromobenzenesulfonyl group influence reactivity?

Answer:

The sulfonyl group is a strong electron-withdrawing group (EWG):

Directing effects : Activates the thiophene ring for electrophilic substitution at the 3-position (meta to sulfonyl) .

Stabilization : Enhances acidity of adjacent protons (e.g., NH in the diamine group), facilitating deprotonation in coupling reactions.

Steric effects : The bulky bromophenylsulfonyl moiety may hinder access to certain reaction sites, requiring optimized catalysts (e.g., bulky phosphine ligands in Pd-mediated reactions) .

Advanced: How to address low solubility in biological assays?

Answer:

Solubilization agents : Use DMSO (≤1% v/v) or cyclodextrin complexes.

Prodrug design : Introduce hydrolyzable groups (e.g., ester moieties) to enhance aqueous solubility .

Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles for sustained release .

Buffer optimization : Adjust pH to exploit ionization (e.g., pH 7.4 for sulfonamide deprotonation) .

Basic: What safety protocols are required for handling this compound?

Answer:

PPE : Wear nitrile gloves, lab coat, and goggles. Use a fume hood for weighing.

Waste disposal : Collect organic waste in halogen-resistant containers (due to bromine content).

Spill management : Absorb with vermiculite, neutralize with sodium bicarbonate, and dispose as hazardous waste .

Advanced: How can structure-activity relationships (SAR) guide derivative synthesis?

Answer:

Core modifications :

- Replace benzoyl with acetyl to reduce steric bulk.

- Substitute 4-bromophenyl with 4-fluorophenyl to assess halogen effects .

Side-chain variations :

- Introduce methyl groups on the dimethylphenyl ring to study hydrophobicity.

- Replace thiophene with furan to evaluate heterocycle contributions .

Biological testing : Prioritize derivatives with improved logP (2–5) and reduced cytotoxicity in HEK293 assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.